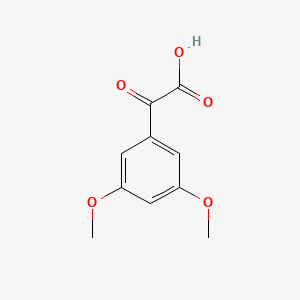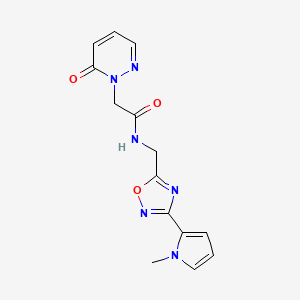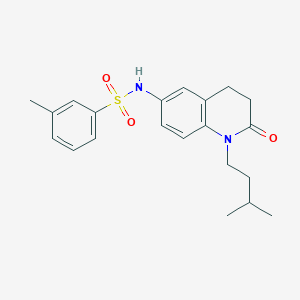![molecular formula C8H4ClKN2S3 B2498033 Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide CAS No. 1049756-11-7](/img/structure/B2498033.png)
Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of thiadiazole derivatives, including the compound , typically involves multiple steps starting from basic aromatic acids such as 4-chlorobenzoic acid. These processes include esterification, hydrazination, salt formation, and cyclization to afford the thiadiazole core structure. Such synthetic routes are instrumental in producing a variety of derivatives with potential bioactivity, demonstrating the compound's foundation in medicinal chemistry and pharmacological research (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and elemental analysis, confirming the unique structural attributes of these compounds. These analyses provide deep insights into the compound's chemical nature, facilitating further modifications and optimizations for specific biological activities (Kerru et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives undergo a range of chemical reactions, reflecting their reactivity and functional group transformations. These reactions include nucleophilic substitution, cyclization, and sulfonation, which are critical for the synthesis of diverse pharmacologically active molecules. The versatility in chemical reactivity underscores the potential of these compounds in drug design and synthesis (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are determined through comprehensive physicochemical analyses, aiding in the optimization of these compounds for better pharmacokinetic profiles (Zhang et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of thiadiazole derivatives. Studies focusing on the interaction mechanisms, binding affinities, and inhibition profiles against specific enzymes or receptors are integral for understanding and improving the bioactivity of these compounds (Alanazi et al., 2014).
Applications De Recherche Scientifique
Synthesis and Applications
- Synthesis Process and Antiviral Activity: A study by Chen et al. (2010) describes the synthesis of derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which exhibit anti-tobacco mosaic virus activity.
- Structural Investigations and Biological Activities: Karanth et al. (2019) explored 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, confirming their structures through spectral studies and assessing their antibacterial and antioxidant properties.
- Synthesis of Aliphatic Derivatives: Tahtaci and Aydin (2019) detailed a synthesis approach for aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, which could have pharmaceutical applications.
Chemical Reactions and Properties
- Halocyclization Reactions: Tarasova et al. (2015) investigated the halocyclization of derivatives of 5-methyl-1,3,4-thiadiazole-2-thione, contributing to the understanding of their chemical properties.
- Antimicrobial Activity: The work of Abdel-Wahab et al. (2009) demonstrated the antimicrobial potential of certain derivatives containing 1,3,4-thiadiazole.
Pharmacological Potential
- CNS Activity Evaluation: Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties.
- Antitubercular Activity: Kidwai et al. (1998) synthesized triazines starting from 5-alkyl-1,3,4-thiadiazole-2-thioles and assessed their antitubercular activity.
Molecular Interactions and Complexes
- Iodine Complex Formation: Ivolgina and Chernov'yants (2018) studied the interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with iodine, contributing to the understanding of potential antithyroid drug development.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
potassium;4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEOAPZXOOBMHD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClKN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)



![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)
![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)
![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)
![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

